molecular formula C8H12N2 B13525818 (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile

(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile

Cat. No.: B13525818
M. Wt: 136.19 g/mol
InChI Key: DWXGLHDFYNYSQE-DHBOJHSNSA-N
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Description

(1R,7S,8R)-4-azabicyclo[510]octane-8-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diphenyl phosphorazidate and 1,8-diazabicyclo[5.4.0]undec-7-ene to transform hydroxyl groups into azides, which can then undergo cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,7S,8R)-4-azabicyclo[510]octane-8-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites of enzymes and other proteins.

Medicine

In medicinal chemistry, (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile stands out due to its specific bicyclic structure and the presence of a carbonitrile group. This combination of features provides unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R,7S)-4-azabicyclo[5.1.0]octane-8-carbonitrile

InChI

InChI=1S/C8H12N2/c9-5-8-6-1-3-10-4-2-7(6)8/h6-8,10H,1-4H2/t6-,7+,8?

InChI Key

DWXGLHDFYNYSQE-DHBOJHSNSA-N

Isomeric SMILES

C1CNCC[C@H]2[C@@H]1C2C#N

Canonical SMILES

C1CNCCC2C1C2C#N

Origin of Product

United States

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